(E)-3-(3,4-dimethoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide
Description
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Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-13-16(15-6-4-5-7-17(15)24-13)12-23-27-22(28)19-11-18(25-26-19)14-8-9-20(29-2)21(10-14)30-3/h4-12,24H,1-3H3,(H,25,26)(H,27,28)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOSVZCPBQEOBH-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities. This article synthesizes findings from various sources regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H21N5O3
- Molecular Weight : 393.44 g/mol
- CAS Number : 634884-64-3
The compound features a pyrazole core linked to an indole moiety and a methylene bridge, which are known to impart various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (breast) | 3.79 | |
| NCI-H460 (lung) | 42.30 | |
| HepG2 (liver) | 0.71 | |
| BT474 (breast) | 1.39 |
The compound's mechanism of action involves inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of apoptotic proteins.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in vitro:
| Assay Type | Result | Reference |
|---|---|---|
| TNF-alpha inhibition | Significant reduction | |
| IL-6 inhibition | Moderate reduction |
These findings suggest that the compound could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary studies indicate it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:
Further research is needed to elucidate the specific mechanisms underlying these effects.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Receptor Binding : The indole moiety is known for its high affinity towards various receptors, influencing signaling pathways involved in cell growth and apoptosis.
- Enzyme Inhibition : The pyrazole ring may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Modulation of Gene Expression : The compound may alter gene expression profiles related to cell survival and proliferation.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a xenograft model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
